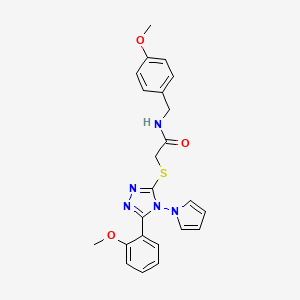

N-(4-methoxybenzyl)-2-((5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

N-(4-Methoxybenzyl)-2-((5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 5, a 1H-pyrrol-1-yl group at position 4, and a thioacetamide side chain linked to a 4-methoxybenzyl moiety. The 1,2,4-triazole scaffold is renowned for its pharmacological versatility, with substitutions at positions 3, 4, and 5 critically influencing bioactivity and physicochemical properties .

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-[[5-(2-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3S/c1-30-18-11-9-17(10-12-18)15-24-21(29)16-32-23-26-25-22(28(23)27-13-5-6-14-27)19-7-3-4-8-20(19)31-2/h3-14H,15-16H2,1-2H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMVJXHIFAZRQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxybenzyl)-2-((5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A methoxybenzyl group

- A thioacetamide moiety

- A pyrrol and triazole ring system

This unique combination of functional groups is believed to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, triazole derivatives have been shown to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds often range from 3 to 10 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

The proposed mechanisms of action for this class of compounds include:

- Inhibition of cell cycle progression : Compounds have been shown to induce G0/G1 phase arrest in cancer cells.

- Induction of apoptosis : Evidence suggests that these compounds activate caspase pathways leading to programmed cell death.

For instance, a study involving related pyrrole derivatives demonstrated that they could significantly increase caspase-3 levels and reduce TNF-alpha production in treated cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:

- Methoxy Substitution : The presence of methoxy groups on the phenyl rings enhances lipophilicity and bioavailability.

- Pyrrole and Triazole Rings : These heterocycles are essential for the anticancer activity, as they facilitate interactions with target proteins involved in cell proliferation.

Data Tables

| Activity Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer Activity | MCF-7 | 5.85 | |

| Anticancer Activity | A549 | 3.00 | |

| Apoptosis Induction | Various | <10 |

Case Studies

Several case studies highlight the effectiveness of similar compounds:

- Study on Pyrrole Derivatives : A series of pyrrole derivatives were evaluated for their anticancer properties, with some exhibiting IC50 values as low as 3 µM against MCF-7 cells. These compounds also demonstrated significant apoptosis induction through caspase activation.

- Triazole Analogs : Research on triazole analogs indicated that modifications at the 5-position significantly enhanced their cytotoxicity against various cancer cell lines.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Differences in Bioactivity and Physicochemical Properties

Substituent Effects on Ion Channel Modulation

- VUAA1 vs. Target Compound : VUAA1’s pyridinyl group at position 5 and ethyl substituents enable strong Orco agonism, likely via cation-π interactions with receptor residues . The target compound’s 2-methoxyphenyl and pyrrole groups may reduce ion channel affinity due to steric bulk and altered electronic profiles.

- OLC15 vs. Target Compound : OLC15’s 2-pyridinyl group and butylphenyl side chain enhance antagonist activity by occupying hydrophobic pockets in Orco . The target’s 4-methoxybenzyl group, with its electron-donating methoxy moiety, may favor solubility over receptor binding.

Heterocyclic Hybrids and Bioactivity Breadth

Solubility and Metabolic Stability

- The target compound’s dual methoxy groups (on benzyl and phenyl substituents) likely improve aqueous solubility compared to chloro- or alkyl-substituted analogs (e.g., ’s N-(3-chloro-4-methoxyphenyl) derivative) .

Research Findings and Trends

- Synthetic Yields : The target compound’s synthesis likely follows routes similar to ’s high-yield (79–88%) methods for triazole-thioacetamides, though pyrrole incorporation may require optimized cyclization conditions .

- Molecular Docking Insights : ’s PASS screening suggests that triazole-pyrrole hybrids may target inflammatory pathways (COX-2 inhibition) or antimicrobial targets (DNA gyrase) .

- Thermal Stability : The target’s melting point is expected to range between 140–170°C, aligning with analogs in (e.g., 5m: 147–149°C; 5n: 199–202°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.